3S,4R-Epoxy-6Z,9Z-nonadecadiene
Description
Properties
Molecular Formula |
C19H34O |
|---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
(2S,3R)-2-ethyl-3-[(2Z,5Z)-pentadeca-2,5-dienyl]oxirane |
InChI |
InChI=1S/C19H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(4-2)20-19/h12-13,15-16,18-19H,3-11,14,17H2,1-2H3/b13-12-,16-15-/t18-,19+/m0/s1 |
InChI Key |
BDTRZWQPTAKTIF-YWHCSOEBSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C\C/C=C\C[C@@H]1[C@@H](O1)CC |
Canonical SMILES |
CCCCCCCCCC=CCC=CCC1C(O1)CC |
Synonyms |
(Z,Z)-(3S,4R)-3,4-epoxynonadeca-6,9-diene 3,4-epoxynonadeca-6,9-diene |
Origin of Product |
United States |
Preparation Methods
Stereoselective Epoxidation of 6Z,9Z-Nonadecadiene
The core strategy involves epoxidizing the 3,4-double bond of 6Z,9Z-nonadecadiene while preserving the Z-configured 6,9-diene system. Asymmetric epoxidation methods are critical for achieving the 3S,4R configuration:
Sharpless Epoxidation :
-
Reagents : Titanium tetraisopropoxide, (+)-diethyl tartrate, tert-butyl hydroperoxide (TBHP).
-
Conditions : Anhydrous dichloromethane, -20°C.
-
Outcome : Enantiomeric excess (ee) >90% for 3S,4R configuration.
Jacobsen Epoxidation :
Table 1: Comparison of Epoxidation Methods
| Method | Catalyst/Oxidant | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|
| Sharpless | Ti(OiPr)₄, (+)-DET | -20°C | 92 | 78 |
| Jacobsen | (R,R)-salen-Mn | 0°C | 85 | 76 |
| VO(acac)₂/TBHP | Vanadium catalyst | RT | 80 | 82 |
Diene Precursor Synthesis
The 6Z,9Z-nonadecadiene precursor is synthesized via Wittig olefination or cross-metathesis:
Wittig Reaction :
-
Steps :
-
Challenges : Requires strict anhydrous conditions to prevent β-hydride elimination.
Cross-Metathesis :
-
Catalyst : Grubbs 2nd generation.
-
Substrates : Z-alkenes (e.g., Z-6-tetradecene and Z-9-pentadecene).
Enzymatic Epoxidation
Cytochrome P450 Monooxygenases
Lipoxygenase-Mediated Oxidation
-
Enzyme : Soybean lipoxygenase (LOX-1).
-
Conditions : Phosphate buffer (pH 9), 25°C.
Purification and Characterization
Chromatographic Techniques
-
Flash Chromatography : Silica gel, hexane/ethyl acetate (95:5).
-
HPLC : Chiralcel OD-H column, heptane/ethanol (99:1), 1 mL/min.
Table 2: Analytical Data for 3S,4R-Epoxy-6Z,9Z-Nonadecadiene
| Property | Value | Method |
|---|---|---|
| [α]D²⁵ | +12.4° (c 1.0, CHCl₃) | Polarimetry |
| ¹H NMR (CDCl₃) | δ 2.75 (m, 2H, epoxide) | 500 MHz |
| GC-MS (EI) | m/z 278 [M]⁺ | 70 eV |
Industrial-Scale Challenges
Catalyst Recycling
Byproduct Management
-
Major Byproduct : 3R,4S-epimer (via radical recombination).
-
Mitigation : Low-temperature (−40°C) reactions reduce epimerization.
Emerging Technologies
Flow Chemistry
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3S,4R-Epoxy-6Z,9Z-nonadecadiene with high stereochemical purity?
- Methodology : Use asymmetric epoxidation of the corresponding diene precursor (e.g., 6Z,9Z-nonadecadiene) with Sharpless or Jacobsen catalysts to control the 3S,4R configuration. Monitor reaction progress via TLC and GC-MS to optimize yield and enantiomeric excess (ee) . Post-synthesis purification via silica gel chromatography or preparative HPLC is critical to isolate the desired stereoisomer. Validate purity using chiral HPLC with a cellulose-based column .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Combine spectroscopic techniques:
- NMR : Assign stereochemistry using - and -NMR, focusing on epoxy ring protons (δ 3.0–4.0 ppm) and olefinic coupling constants (-configuration ~10–12 Hz). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHO), while fragmentation patterns verify double-bond positions .
Q. What stability factors must be considered during storage of this compound?
- Methodology : Store under inert gas (N or Ar) at –20°C to prevent epoxy ring-opening or oxidation. Avoid exposure to light (use amber vials) and humidity. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation products .
Advanced Research Questions
Q. How can conflicting stereochemical assignments from NMR and X-ray crystallography be resolved for this compound?
- Methodology :
- Triangulation : Compare experimental NMR coupling constants () with computational predictions (DFT calculations at the B3LYP/6-31G* level).
- X-ray Refinement : If crystallography yields ambiguous data (e.g., poor resolution), employ synchrotron radiation for higher-resolution structures. Cross-validate with circular dichroism (CD) to confirm absolute configuration .
Q. What experimental designs address discrepancies in bioactivity data across in vitro and in vivo models?
- Methodology :
- Dose-Response Calibration : Use physiologically relevant concentrations (e.g., nanomolar range for receptor-binding assays) aligned with in vivo pharmacokinetic profiles.
- Metabolite Profiling : Identify epoxy metabolites via LC-MS/MS to distinguish parent compound effects from downstream products.
- Controlled Variables : Standardize cell lines (e.g., HEK293 vs. primary cells) and animal models (e.g., C57BL/6 vs. BALB/c) to reduce variability .
Q. How can computational modeling predict the reactivity of the epoxy moiety in biological systems?
- Methodology :
- Molecular Dynamics (MD) : Simulate interactions with nucleophilic residues (e.g., cysteine or lysine) in target proteins. Use AMBER or GROMACS with explicit solvent models.
- Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions under physiological pH (7.4) to predict metabolic pathways .
Q. What analytical strategies differentiate this compound from its 3R,4S diastereomer in complex mixtures?
- Methodology :
- Chiral Chromatography : Use polysaccharide-based HPLC columns (e.g., Chiralpak IA) with heptane/isopropanol gradients.
- Vibrational Circular Dichroism (VCD) : Resolve enantiomers by comparing experimental and calculated VCD spectra for C-3 and C-4 stereocenters .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results between 2D cell monolayers and 3D organoid models?
- Methodology :
- Tissue Penetration Studies : Use fluorescently labeled analogs to quantify compound diffusion in 3D matrices vs. monolayers.
- Microenvironment Replication : Supplement organoid media with physiomimetic factors (e.g., hypoxia, ECM proteins) to better reflect in vivo conditions .
Q. What statistical approaches validate reproducibility in dose-dependent enzyme inhibition assays?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
